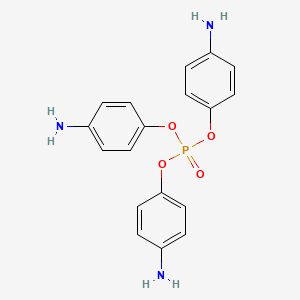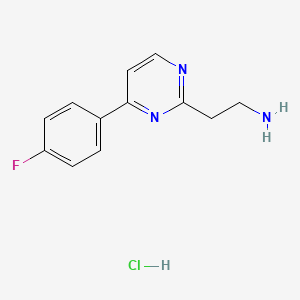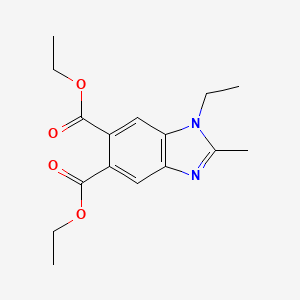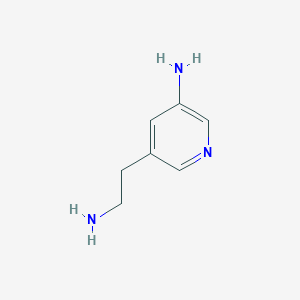![molecular formula C6H8N6S B14168641 [4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide CAS No. 344303-72-6](/img/structure/B14168641.png)
[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a cyanamide group, a methylamino group, and a methylsulfanyl group attached to the triazine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide can be achieved through several methods. One common approach involves the reaction of 4,6-dichloro-1,3,5-triazine with methylamine and methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the methylamino and methylsulfanyl groups. The resulting intermediate is then treated with cyanamide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and minimize by-products. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency in large-scale production.
化学反応の分析
Types of Reactions
[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyanamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles including amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
科学的研究の応用
[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of [4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide involves its interaction with various molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. The triazine ring can also interact with specific receptors and enzymes, modulating their activity and affecting cellular signaling pathways.
類似化合物との比較
Similar Compounds
[4-(Methylamino)-6-chloro-1,3,5-triazin-2-yl]cyanamide: Similar structure but with a chlorine atom instead of a methylsulfanyl group.
[4-(Methylamino)-6-methyl-1,3,5-triazin-2-yl]cyanamide: Similar structure but without the sulfanyl group.
Uniqueness
The presence of the methylsulfanyl group in [4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide imparts unique chemical properties, such as increased lipophilicity and the ability to undergo specific oxidation reactions. These properties can enhance its biological activity and make it a valuable compound for various applications.
特性
CAS番号 |
344303-72-6 |
|---|---|
分子式 |
C6H8N6S |
分子量 |
196.24 g/mol |
IUPAC名 |
[4-(methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide |
InChI |
InChI=1S/C6H8N6S/c1-8-4-10-5(9-3-7)12-6(11-4)13-2/h1-2H3,(H2,8,9,10,11,12) |
InChIキー |
HPNJVBGXIBGVNQ-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC(=NC(=N1)SC)NC#N |
溶解性 |
24.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]-](/img/structure/B14168561.png)

![Methyl 2-[6-acetamido-2-(2-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B14168583.png)

![1-(3-acetylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B14168595.png)

![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride](/img/structure/B14168617.png)
![4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene](/img/structure/B14168622.png)
methanone](/img/structure/B14168626.png)
![2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate](/img/structure/B14168628.png)


![Methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate](/img/structure/B14168646.png)
![4-Chloro-N-[dimethyl(oxo)-lambda~6~-sulfanylidene]benzene-1-sulfonamide](/img/structure/B14168656.png)
